BenchChemオンラインストアへようこそ!

Primaquine

Plasmodium vivax radical cure malaria relapse

Primaquine is an 8-aminoquinoline antimalarial agent that remains the only approved drug effective against the persistent liver stage hypnozoites of Plasmodium vivax and Plasmodium ovale, as well as mature gametocytes of Plasmodium falciparum. As a prodrug requiring cytochrome P450 2D6 (CYP2D6)-mediated metabolic activation for therapeutic efficacy, primaquine is indicated for the radical cure (prevention of relapse) of P.

Molecular Formula C15H21N3O
Molecular Weight 259.35 g/mol
CAS No. 90-34-6
Cat. No. B1584692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrimaquine
CAS90-34-6
SynonymsDiphosphate, Primaquine
Phosphate, Primaquine
Primacin
Primaquine
Primaquine Diphosphate
Primaquine Phosphate
Molecular FormulaC15H21N3O
Molecular Weight259.35 g/mol
Structural Identifiers
SMILESCC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2
InChIInChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3
InChIKeyINDBQLZJXZLFIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.64e-02 g/L

Primaquine (CAS 90-34-6) Procurement Guide: 8-Aminoquinoline for Radical Cure of Plasmodium vivax Malaria


Primaquine is an 8-aminoquinoline antimalarial agent that remains the only approved drug effective against the persistent liver stage hypnozoites of Plasmodium vivax and Plasmodium ovale, as well as mature gametocytes of Plasmodium falciparum [1]. As a prodrug requiring cytochrome P450 2D6 (CYP2D6)-mediated metabolic activation for therapeutic efficacy, primaquine is indicated for the radical cure (prevention of relapse) of P. vivax and P. ovale malaria and for blocking transmission of P. falciparum [1].

Why 8-Aminoquinolines Are Not Interchangeable: Evidence-Based Differentiation of Primaquine


Substitution among 8-aminoquinolines is not supported by clinical evidence due to fundamentally different dosing regimens, pharmacokinetic profiles, and efficacy outcomes. Primaquine exhibits a dose-response relationship wherein high-dose (7 mg/kg total over 7 days) and low-dose (3.5 mg/kg total over 14 days) regimens produce measurably different recurrence rates [1]. The comparator tafenoquine, while also an 8-aminoquinoline, demonstrates non-inferiority challenges in head-to-head trials, with a 2019 NEJM study showing tafenoquine failed to demonstrate non-inferiority to primaquine for preventing P. vivax recurrence [2]. Furthermore, primaquine's reliance on CYP2D6-mediated metabolic activation introduces pharmacogenomic variability not shared identically across all class members, directly impacting treatment failure rates in poor metabolizer populations [3].

Quantitative Differentiation Evidence for Primaquine: Head-to-Head Comparator Data


EFFORT Trial: 7-Day High-Dose Primaquine vs 14-Day Low-Dose Primaquine for P. vivax Recurrence Prevention

In the EFFORT multicentre randomized controlled superiority trial (n=960 across Ethiopia, Pakistan, Indonesia, and Cambodia), the 7-day high-dose primaquine regimen (total dose 7 mg/kg) demonstrated a lower cumulative incidence of P. vivax recurrence at 6 months compared to the standard 14-day low-dose primaquine regimen (total dose 3.5 mg/kg) [1]. All patients had confirmed G6PD activity ≥70% and received appropriate blood schizonticidal drugs prior to radical cure treatment [1].

Plasmodium vivax radical cure malaria relapse 8-aminoquinoline efficacy

NEJM Phase 3 Trial: Primaquine Superior Efficacy Signal vs Tafenoquine in Radical Cure

In a phase 3, prospective, double-blind, double-dummy, randomized controlled trial conducted across seven sites in Peru, Brazil, Colombia, Vietnam, and Thailand, primaquine (15 mg daily for 14 days, supervised administration) was compared to single-dose tafenoquine (300 mg) for preventing P. vivax recurrence [1]. The trial employed a non-inferiority design with a prespecified odds ratio margin of 1.45 for tafenoquine vs primaquine [1].

tafenoquine comparison P. vivax relapse phase 3 clinical trial radical cure

EFFORT Trial: Cross-Compound Comparison of 7-Day High-Dose Primaquine vs Single-Dose Tafenoquine

The EFFORT trial also included a tafenoquine arm (single 300 mg dose) and compared recurrence rates against both primaquine regimens [1]. This trial is notable for evaluating unsupervised drug administration, reflecting real-world programmatic conditions where adherence to multi-day regimens is a known challenge [1].

tafenoquine P. vivax recurrence unsupervised treatment programmatic implementation

CYP2D6 Pharmacogenomics: Impact of Metabolizer Status on Primaquine Gametocytocidal Efficacy

Analysis of CYP2D6 genotype data from 1,076 individuals across 8 African clinical trials revealed that CYP2D6 metabolizer status significantly impacts primaquine efficacy for clearing P. falciparum gametocytes [1]. Primaquine is a prodrug requiring CYP2D6-mediated conversion to active metabolites; impaired function alleles reduce this activation [1].

pharmacogenomics CYP2D6 gametocyte clearance malaria transmission blocking

G6PD Deficiency Hemolysis Risk Quantification: Within-Host Modeling of Primaquine-Induced Hemolysis

A within-host pharmacometric model was developed using 1,523 individual hemoglobin and reticulocyte count measurements (656 unique time points) from 23 hemizygote G6PD-deficient male volunteers given ascending-dose primaquine regimens [1]. The model quantifies the expected hemoglobin drop from standard radical cure dosing in this vulnerable population [1].

G6PD deficiency hemolysis safety modeling radical cure dosing

Historical Comparator: Tafenoquine 92.6% Protective Efficacy vs Primaquine in Early Trial (2004)

An earlier randomized trial from 2004 in Thailand compared 3-dose tafenoquine regimens to 14-day low-dose primaquine for preventing P. vivax relapse [1]. While this trial used different tafenoquine dosing (not the current 300 mg single-dose standard), it provides historical context for the comparative efficacy trajectory [1].

tafenoquine early-phase trial P. vivax relapse prevention protective efficacy historical data

Evidence-Based Application Scenarios for Primaquine Procurement and Use


Radical Cure of P. vivax Malaria in G6PD-Normal Populations: High-Dose vs Low-Dose Regimen Selection

Based on EFFORT trial data showing 13.0% vs 18.5% 6-month recurrence rates for 7-day high-dose (7 mg/kg total) versus 14-day low-dose (3.5 mg/kg total) primaquine regimens, procurement decisions for malaria control programs should prioritize the high-dose regimen in settings where patient adherence to a 7-day course can be reasonably assured and G6PD testing is available . The absolute risk reduction of approximately 5.5 percentage points translates to one additional recurrence prevented per 18 patients treated. This scenario is particularly relevant for national malaria elimination programs in the Asia-Pacific region, where P. vivax predominates and relapse prevention is critical to achieving elimination targets .

Settings Requiring Maximal Radical Cure Efficacy: Primaquine Over Tafenoquine

In clinical or programmatic settings where maximizing recurrence-free survival is the paramount consideration—such as in low-transmission elimination zones where each recurrent parasitemia represents a potential transmission reservoir—the NEJM 2019 trial data supports primaquine selection over tafenoquine. The 72.8% recurrence-free rate with primaquine versus 67.0% with tafenoquine, and tafenoquine's failure to demonstrate non-inferiority (OR for recurrence 1.81; 95% CI 0.82–3.96), indicates primaquine remains the efficacy benchmark . This scenario applies to clinical research requiring a gold-standard comparator arm, and to malaria elimination programs where even modest efficacy advantages justify the additional adherence burden of a 14-day supervised regimen .

P. falciparum Transmission Blocking: Gametocytocidal Use with CYP2D6 Considerations

Single low-dose primaquine (0.25 mg/kg) added to artemisinin combination therapy is WHO-recommended for blocking P. falciparum transmission in low-transmission settings. Procurement for this indication must account for the quantified impact of CYP2D6 metabolizer status, where poor/intermediate metabolizers have 1.79-fold higher odds (95% CI 1.10–2.90; P=0.018) of persistent gametocytemia at day 7–10 post-treatment . This evidence supports procurement protocols that include CYP2D6 genotyping or point-of-care phenotyping in populations with high prevalence of reduced-function alleles (e.g., certain African and Asian populations), or alternatively, consideration of higher primaquine doses in such populations where safe to do so .

G6PD-Deficient Populations: Risk-Stratified Primaquine Procurement and Dosing

For regions with high G6PD deficiency prevalence (e.g., Southeast Asia, where common variants affect approximately 10–15% of males), primaquine procurement must be coupled with quantitative risk assessment. The within-host model predicts that a 5 mg/kg total dose over 14 days produces an 18–43% hemoglobin drop (2.7–6.5 g/dL) in hemizygote G6PD-deficient individuals . This data supports procurement of G6PD diagnostic tests alongside primaquine, and implementation of ascending-dose regimens that induce 'slow burn' hemolysis demonstrated to be safe in clinical trial settings . This scenario is essential for malaria programs operating in the Greater Mekong Subregion and parts of sub-Saharan Africa where primaquine radical cure is needed but G6PD testing capacity may be limited.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Primaquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.